molecular formula C22H21N5O4 B6479353 methyl 2-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate CAS No. 1260925-41-4

methyl 2-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate

Cat. No. B6479353
CAS RN: 1260925-41-4
M. Wt: 419.4 g/mol
InChI Key: OHRJSVBGABDFCF-UHFFFAOYSA-N
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Description

“Methyl 2-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate” is a complex organic compound. It contains a triazoloquinoxaline moiety, which is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as members of the ring. The triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Scientific Research Applications

Pharmaceutical Applications

This compound has been found to be a key component in the formulation of certain drugs . For instance, it has been used in the development of Sitagliptin drug products and Sitagliptin/Metformin drug products . These drugs are used for the treatment of type 2 diabetes.

Analytical Chemistry

The compound has been used in the development of analytical methods for the determination of N-nitroso-triazolopyrazine (NTTP) and its precursor triazolopyrazine . These methods have been used during an optimization study of manufacturing of Sitagliptin and Sitagliptin/Metformin drug products .

Energetic Materials

The compound has been used in the synthesis of [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials . These materials have potential applications in the field of explosives and propellants .

Anticancer Research

The compound has shown potential as an anticancer agent . It has exhibited excellent anti-tumor activity against A549, MCF-7 and HeLa cancer cell lines . Other studies have also reported its cytotoxic activities on the human triple-negative breast adenocarcinoma MDA-MB-231 cell line , and the HepG2, HCT116 and MCF-7 cancer cell lines .

Kinase Inhibition

The compound has shown superior c-Met kinase inhibition ability at the nanomolar level . Kinase inhibitors are important in the treatment of cancer as they prevent the growth of cancer cells.

Nitrosamine Contamination Study

The compound has been used in studies concerning contamination with N-nitrosamines . N-nitrosamines are genotoxic impurities that can be present in certain pharmaceuticals, and their presence needs to be minimized .

properties

IUPAC Name

methyl 2-[[2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-3-8-18-24-25-20-21(29)26(16-11-6-7-12-17(16)27(18)20)13-19(28)23-15-10-5-4-9-14(15)22(30)31-2/h4-7,9-12H,3,8,13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRJSVBGABDFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate

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